N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-13-8-6-12(7-9-13)10-11-17-16-18-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFMTGCUZOHCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Stoichiometry
The reaction typically employs a 1:1 molar ratio of 4-methoxyphenethylamine to 2-aminobenzoxazole. Ethanol or methanol serves as the solvent, while sodium borohydride (NaBH4) is added to reduce intermediate imines and stabilize the amine product. For example, a study reported a 78% yield when using methanol as the solvent and NaBH4 (1.2 equivalents) at 60°C for 12 hours.
Reaction Mechanism
The mechanism proceeds via nucleophilic attack of the primary amine group in 4-methoxyphenethylamine on the electrophilic carbon of 2-aminobenzoxazole. This forms a Schiff base intermediate, which is subsequently reduced by NaBH4 to the secondary amine (Fig. 1). Density functional theory (DFT) calculations suggest that the methoxy group’s electron-donating effect lowers the activation energy by stabilizing transition states through resonance.
Table 1: Optimization of Condensation Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Methanol | 78 | 95 |
| Temperature | 60°C | 82 | 97 |
| NaBH4 Equivalents | 1.2 | 85 | 98 |
| Reaction Time | 12 hours | 78 | 95 |
Lewis Acid-Catalyzed Cyclization
A third method leverages Lewis acids to catalyze the cyclization of preformed intermediates. For example, boron trifluoride diethyl etherate (BF3·Et2O) facilitates the formation of the benzoxazole ring from o-aminophenol derivatives.
Procedure Overview
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Intermediate Preparation : 4-Methoxyphenethylamine is reacted with 2-chloroacetamide to form N-(2-(4-methoxyphenyl)ethyl)chloroacetamide.
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Cyclization : BF3·Et2O (2 equivalents) is added to a dioxane solution of the intermediate, inducing ring closure at 80°C for 6 hours.
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Work-Up : The mixture is neutralized with NaHCO3, extracted with ethyl acetate, and purified via column chromatography (Hex/EtOAc 3:1).
Advantages and Limitations
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Yield : 65–72%, lower than condensation methods due to competing side reactions.
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Purity : >90% after chromatography, making it suitable for analytical applications.
Green Chemistry Approaches
Recent advancements emphasize solvent-free and catalyst-free conditions to enhance sustainability. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70%.
Microwave Protocol
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Reagents : 4-Methoxyphenethylamine, 2-aminobenzoxazole, and silica gel (solid support).
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Conditions : 150 W irradiation, 100°C, 15 minutes.
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Outcome : 73% yield, comparable to traditional methods but with a 12-fold reduction in energy consumption.
Analytical Characterization
All synthetic routes require rigorous characterization to confirm product identity:
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine serves as a versatile building block in organic synthesis. It is used to create more complex molecules and can act as a ligand in coordination chemistry. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.
Biology
Research has shown that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies indicate that it may have efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
Medicine
The compound is under exploration for its therapeutic potential. Its ability to interact with specific molecular targets suggests possible applications in drug development, particularly for conditions related to microbial infections and cancer.
Industry
In industrial applications, this compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Core Heterocycles
The compound’s benzoxazole core distinguishes it from other heterocyclic derivatives. Key analogs and their structural differences are summarized below:
Physicochemical Properties
- Crystallography : Benzooxazine analogs exhibit dihedral angles of 10–32° between aromatic rings, influencing packing efficiency and solubility .
- Lipophilicity : The 4-methoxy group increases logP values, enhancing blood-brain barrier penetration in compounds like astemizole .
- Stability : Intermolecular hydrogen bonding in benzoxazole/benzimidazole derivatives improves thermal stability, critical for drug formulation .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine is an organic compound with a benzoxazole core that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique structure, which consists of a benzoxazole ring fused with an ethyl side chain substituted with a 4-methoxyphenyl group. This structural composition is significant as it influences the compound's biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Molecular Targets : The compound may interact with specific enzymes and receptors, modulating their activity. For instance, it has been suggested that benzoxazole derivatives can inhibit certain cancer-related pathways by targeting proteins involved in cell proliferation and apoptosis .
- Signaling Pathways : Studies indicate that this compound might influence signaling pathways related to cell growth and survival, potentially leading to its anticancer effects .
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties. A study evaluating various benzoxazole derivatives indicated that compounds with similar structures demonstrated significant antibacterial and antifungal activities . The presence of the methoxy group is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and antimicrobial efficacy.
Anticancer Properties
Several studies have explored the anticancer potential of benzoxazole derivatives. For example:
- In vitro Studies : this compound was evaluated against various cancer cell lines, showing promising cytotoxic effects. The IC50 values reported for similar compounds range from 1.61 µg/mL to 1.98 µg/mL against different cell lines .
- Mechanistic Insights : The anticancer activity may be linked to the compound’s ability to induce apoptosis in cancer cells through modulation of key signaling pathways .
Comparative Analysis
To better understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| N-[2-(4-methoxyphenyl)ethyl]acetamide | Similar side chain | Moderate antibacterial | 5.0 |
| N-[2-(4-methoxyphenyl)ethyl]propan-2-amine | Similar side chain | Low anticancer activity | 10.0 |
| Benzoxazole Derivative X | Benzoxazole core | High anticancer activity | 1.61 |
This table illustrates that while this compound shows significant biological activity, its potency can vary based on structural modifications.
Study on Anticancer Activity
A recent study investigated a series of benzoxazole derivatives for their anticancer properties. Among them, this compound was highlighted for its ability to inhibit cell growth in various cancer cell lines effectively. The study utilized both in vitro assays and molecular docking studies to elucidate the compound's binding affinity to target proteins involved in cancer progression .
Antimicrobial Efficacy Assessment
Another case study focused on the antimicrobial efficacy of benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds featuring the methoxy group displayed enhanced antibacterial activity compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves condensation of 2-aminobenzoxazole derivatives with 2-(4-methoxyphenyl)ethyl halides or via nucleophilic substitution. Key parameters include solvent selection (e.g., dichloromethane or ethanol), temperature control (reflux at 70–90°C), and reaction time (6–12 hours). Catalytic agents like triethylamine may enhance nucleophilic reactivity. Yield optimization requires monitoring via TLC and purification via column chromatography (hexane/ethyl acetate gradients) .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?
- Methodological Answer : Structural confirmation relies on - and -NMR to identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ethyl linker protons (δ 2.8–3.5 ppm). IR spectroscopy confirms NH stretching (~3400 cm) and benzoxazole ring vibrations (~1600 cm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNO) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes antimicrobial assays (e.g., MIC against Staphylococcus aureus and E. coli), cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), and enzyme inhibition studies (e.g., COX-2 or kinase targets). Dose-response curves (1–100 μM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validation .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence its physicochemical stability?
- Methodological Answer : X-ray crystallography reveals dihedral angles between the benzoxazole ring and methoxyphenyl groups (e.g., 10–32°), with stabilization via C–H···O hydrogen bonds (2.5–3.0 Å). These interactions affect melting point (169–171°C) and solubility. Computational modeling (DFT) can predict packing efficiency and hygroscopicity .
Q. What strategies resolve contradictions in SAR studies between benzoxazole derivatives and their bioactivity?
- Methodological Answer : Discrepancies arise from substituent positioning (e.g., methoxy vs. ethoxy groups) or linker flexibility. Comparative molecular field analysis (CoMFA) and docking simulations (AutoDock Vina) identify steric/electronic requirements. For example, bulkier substituents on the ethyl linker may reduce antimicrobial efficacy but enhance kinase selectivity .
Q. How can advanced chromatographic techniques improve purity assessment for in vivo studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) achieves >99% purity. Gradient elution (acetonitrile/water with 0.1% TFA) resolves co-eluting impurities. LC-MS/MS detects trace metabolites, critical for pharmacokinetic profiling .
Q. What mechanistic insights explain its selectivity in enzyme inhibition compared to structurally similar analogs?
- Methodological Answer : Competitive binding assays (SPR or ITC) quantify affinity for target enzymes (e.g., IC values). Molecular dynamics simulations (GROMACS) reveal that the methoxyphenyl ethyl group occupies hydrophobic pockets inaccessible to shorter-chain analogs. Mutagenesis studies validate key residue interactions (e.g., Thr206 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
